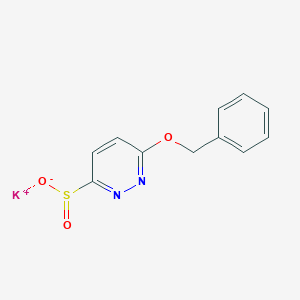
1-ethyl-2-(tributylstannyl)-1H-pyrrole
カタログ番号 B2446268
CAS番号:
604787-80-6
分子量: 384.195
InChIキー: PYQZITZMCLZURX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-2-(tributylstannyl)-1H-pyrrole” is a theoretical compound based on its name. It would be a pyrrole molecule, which is a five-membered aromatic ring with one nitrogen atom, substituted with an ethyl group at one position and a tributylstannyl group at another .
Molecular Structure Analysis
The molecular structure would consist of a pyrrole ring, which is a five-membered ring with alternating double bonds and a nitrogen atom. One of the carbon atoms in the ring would be substituted with an ethyl group (a two-carbon chain), and another carbon would be substituted with a tributylstannyl group (a tin atom bonded to three butyl groups) .Chemical Reactions Analysis
As for the chemical reactions, it’s hard to predict without specific studies on this compound. Pyrroles generally participate in electrophilic substitution reactions and can act as ligands in coordination compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Generally, pyrroles are polar due to the nitrogen atom, and the tributylstannyl group would likely make the compound significantly heavier and less volatile .科学的研究の応用
Synthesis and Chemical Reactions
- Carboethoxymethylation of Pyridines : Ethyl (tributylstannyl)acetate, closely related to 1-ethyl-2-(tributylstannyl)-1H-pyrrole, has been used for the carboethoxymethylation of acylpyridinium salts, producing dihydropyridines which are precursors for various N-heterocycles (Dhar & Gluchowski, 1994).
- Stannylcupration of Heterosubstituted Esters : The compound demonstrates usefulness in the stannylcupration of γ-heterosubstituted acetylenic esters, providing a new route to 4-stannylated N- and O- heterocycles (Reginato et al., 1995).
- Synthesis of Pyrrolinones : 4-Tributylstannyl-5-substituted-pyrrolin-2-ones, closely related to the subject compound, have been synthesized via tributylstannyl cyano cuprate addition to N-protected γ-amino acetylenic esters, showcasing regio- and stereoselectivity (Reginato et al., 1998).
Supramolecular Chemistry and Crystal Engineering
- Pyrrole-2-Carboxylate Dimer : The self-assembly of pyrrole-2-carboxylates into hexagonal and grid supramolecular structures demonstrates the potential of pyrrole derivatives in crystal engineering (Yin & Li, 2006).
Polymer Chemistry
- Electropolymerization of Pyrrole : Pyrrole derivatives have been used in electropolymerization studies, particularly in ionic liquids, highlighting their significance in enhancing polymerization rate and electrochemical capacity (Sekiguchi et al., 2002).
Catalysis
- Catalytic Synthesis of Disubstituted Pyrroles : Research on direct synthesis of 2,5-disubstituted pyrroles using carbon-supported Pt catalysts emphasizes the role of pyrrole derivatives in heterogeneous catalysis (Siddiki et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tributyl-(1-ethylpyrrol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQZITZMCLZURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-(tributylstannyl)-1H-pyrrole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)
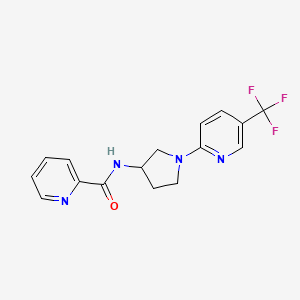
![Methyl 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
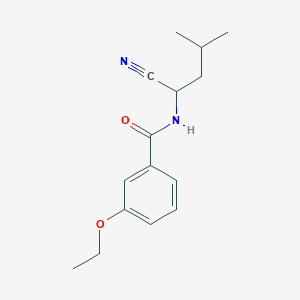
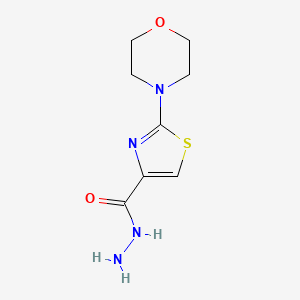
![1-((3R,10S,13S,17S)-3-Hydroxy-3-(methoxymethyl)-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)ethanone](/img/structure/B2446193.png)
![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)
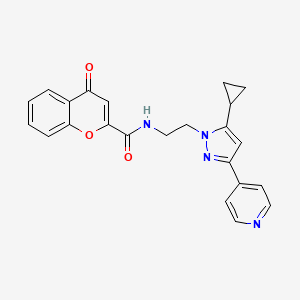

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)
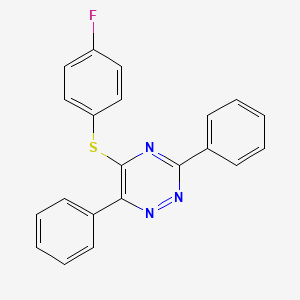
![2-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2446204.png)
